Acid black 242
Overview
Description
Acid Black 242 is a synthetic dye belonging to the azo class of dyes. It is commonly used in the textile industry to dye cotton, wool, and silk fabrics. The compound is known for its excellent color fastness and stability under various conditions. Its chemical name is 4-Amino-6-[4-[4-(2,4-diaminophenylazo)-phenylsulphamoyl]-phenylazo]-5-hydroxy-3-(4-nitrophenylazo)-naphthalene-2,7-disulphonic acid sodium salt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Black 242 involves multiple coupling reactions. The process begins with the diazotization of 4,4’-diaminobenzenesulfonylanilide. This intermediate is then coupled with H acid under acidic conditions to form a primary coupling product. Subsequently, p-nitroaniline is diazotized and coupled with the primary product under alkaline conditions to obtain a secondary coupling product. Finally, the secondary product is coupled with m-phenylenediamine under acidic conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Solvents and catalysts are used to facilitate the reactions, and the final product is purified through filtration and crystallization .
Chemical Reactions Analysis
Types of Reactions
Acid Black 242 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the azo dye.
Reduction: Corresponding amines and other reduced forms.
Substitution: Substituted azo compounds with different functional groups.
Scientific Research Applications
Acid Black 242 has been used in various scientific research applications, including:
Staining of Biological Samples: It is used to stain proteins and other biological samples for microscopic analysis.
pH Indicator: The compound serves as a pH indicator in various chemical reactions.
Adsorption Studies: this compound is used as a model compound to study the adsorption of dyes on solid surfaces.
DNA Damage Detection: It is employed as a marker for detecting DNA damage in biological research.
Mechanism of Action
The mechanism of action of Acid Black 242 involves its interaction with biological molecules. The dye binds to proteins and nucleic acids through electrostatic interactions and hydrogen bonding. This binding alters the optical properties of the dye, making it useful for staining and detection purposes. The molecular targets include amino groups in proteins and nucleic acids, and the pathways involved are primarily related to electrostatic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- Acid Black 239
- Acid Black 243
- Acid Black 26
- Acid Black 244
Uniqueness
Acid Black 242 is unique due to its specific chemical structure, which provides excellent color fastness and stability. Compared to other similar compounds, it offers better performance in terms of staining efficiency and stability under various conditions .
Properties
IUPAC Name |
disodium;5-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfamoyl]phenyl]diazenyl]-4-hydroxy-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27N11O11S3.2Na/c35-19-1-14-27(26(36)17-19)41-38-20-2-4-23(5-3-20)44-57(49,50)25-12-8-22(9-13-25)40-43-33-29(59(54,55)56)16-18-15-28(58(51,52)53)32(31(37)30(18)34(33)46)42-39-21-6-10-24(11-7-21)45(47)48;;/h1-17,44,46H,35-37H2,(H,51,52,53)(H,54,55,56);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXKOPCQCFDBHS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=C(C=C(C=C6)N)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25N11Na2O11S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019994 | |
Record name | C.I. Acid Brown 210 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
905.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201792-73-6 | |
Record name | C.I. Acid Brown 210 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | disodium 4-amino-6-((4-((4-(2,4-diaminophenyl)azo)phenylsulfamoyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-6-[2-[4-[[[4-[2-(2,4-diaminophenyl)diazenyl]phenyl]amino]sulfonyl]phenyl]diazenyl]-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]-, sodium salt (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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